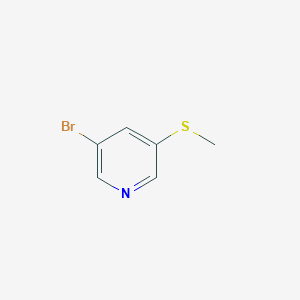

3-Bromo-5-(methylthio)pyridine

Overview

Description

3-Bromo-5-(methylthio)pyridine is a useful research compound. Its molecular formula is C6H6BrNS and its molecular weight is 204.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

- 3-Bromo-5-(methylthio)pyridine is used in the synthesis of various heterocyclic compounds. It is examined in bromination reactions under various conditions, leading to substituted 3-(bromoacetyl)pyridine and N-(pyridinesulfenyl)succinimide (Zav’yalova, Zubarev, & Shestopalov, 2009).

- This compound plays a role in the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. These derivatives are explored for their potential applications in biological activities such as anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Synthesis of Heterocyclic Compounds

- This compound serves as a key precursor in the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines, indicating its importance in creating structurally diverse heterocycles (Begouin, Peixoto, & Queiroz, 2013).

Molecular Structure Analysis

- The molecular structures of related pyridine derivatives have been studied, providing insights into their chemical properties and potential applications in various fields of research (Riedmiller, Jockisch, & Schmidbaur, 1999).

Photoinduced Reactions

- Related pyridine compounds have been studied for their photoinduced tautomerization, offering valuable information on their photoreactive properties and potential applications in photochemistry (Vetokhina et al., 2012).

Catalytic Methods

- Pyridines, including related compounds, are crucial in organic chemistry for catalytic methods that introduce functional groups onto aromatic rings. These methods use simple feedstock chemicals, highlighting the versatility of pyridine derivatives (Grozavu et al., 2020).

Spectroscopic and Optical Studies

- Spectroscopic and optical studies of related bromopyridine compounds provide insights into their electronic structure, potentially useful in various applications such as material science and pharmacology (Vural & Kara, 2017).

Density Functional Theory (DFT) Studies

- DFT studies of isomeric pyridine compounds, including those with methylthio groups, reveal their internal rotations and electronic structures, offering valuable information for theoretical and applied chemistry (Eshimbetov, Tojiyev, & Ziyaev, 2017).

Safety and Hazards

3-Bromo-5-(methylthio)pyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing with plenty of water in case of skin or eye contact, removing the victim to fresh air in case of inhalation, and seeking medical attention if symptoms persist .

Mechanism of Action

Target of Action

3-Bromo-5-(methylthio)pyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used to form carbon-carbon bonds . The primary target of this compound in this reaction is the palladium catalyst, which facilitates the bond formation .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound acts as an electrophile . The bromine atom in the compound is replaced by a nucleophile in the reaction . This replacement is facilitated by the palladium catalyst, which undergoes an oxidative addition with the electrophilic organic groups . The palladium donates electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key process in synthetic chemistry, particularly in the synthesis of complex organic compounds . The reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The products of this reaction can be involved in various biochemical pathways, depending on their structure and functional groups.

Pharmacokinetics

Its physical properties such as boiling point (251122ºC at 760 mmHg ) and density (1.617 g/cm3 ) can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond in the Suzuki–Miyaura coupling reaction . This allows for the synthesis of complex organic compounds, which can have various applications in pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is typically carried out in a solvent, and the choice of solvent can affect the reaction’s efficiency . Additionally, the reaction is sensitive to the presence of water and oxygen, so it is often carried out under an inert atmosphere .

Properties

IUPAC Name |

3-bromo-5-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFNVEXSYXJWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625369 | |

| Record name | 3-Bromo-5-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142137-18-6 | |

| Record name | 3-Bromo-5-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

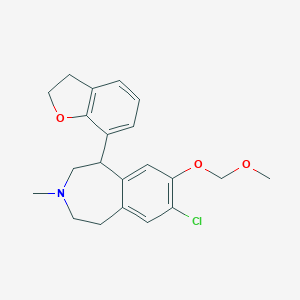

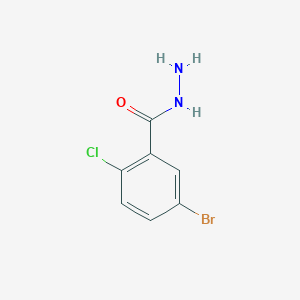

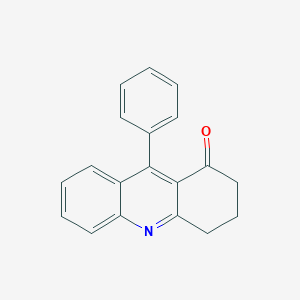

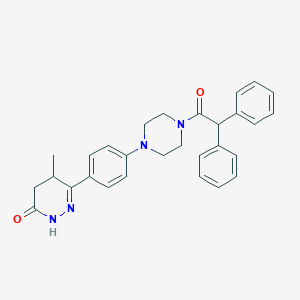

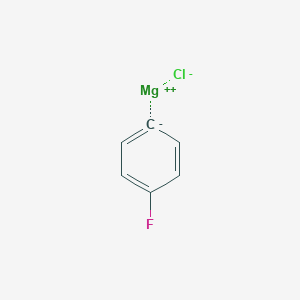

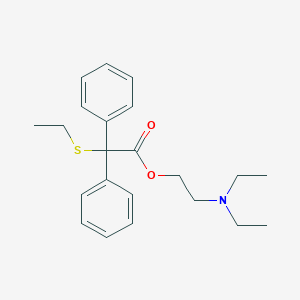

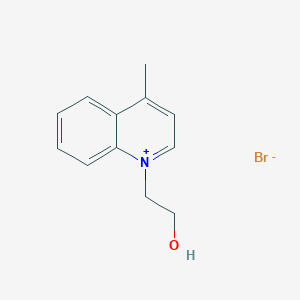

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.